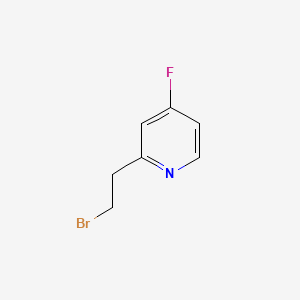
2-(2-Bromoethyl)-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-4-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a fluoropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-fluoropyridine typically involves the halogenation of 4-fluoropyridine followed by the introduction of the bromoethyl group. One common method includes the reaction of 4-fluoropyridine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of ethyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-4-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-4-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound can also participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Fluoropyridine: Lacks the bromoethyl group, limiting its use in certain synthetic applications.
2-(2-Chloroethyl)-4-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
Uniqueness
2-(2-Bromoethyl)-4-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H7BrFN |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-4-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2 |
Clave InChI |
KQEGKVVVBPZGAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















